molecular formula C3H8N2O B13970347 N-Ethyl-N-formylhydrazine CAS No. 74920-78-8

N-Ethyl-N-formylhydrazine

Cat. No.: B13970347
CAS No.: 74920-78-8
M. Wt: 88.11 g/mol
InChI Key: NMLIDGSGENKDLB-UHFFFAOYSA-N
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Description

Context within Hydrazine (B178648) Chemistry

Hydrazine and its derivatives are a class of inorganic and organic compounds characterized by a nitrogen-nitrogen single bond. rsc.org The parent compound, hydrazine (N₂H₄), is a colorless, fuming liquid with an ammonia-like odor. nih.gov Hydrazines are highly reactive, can act as reducing agents, and have found use in a wide range of applications, including as rocket propellants, in fuel cells, as boiler water additives, and as chemical intermediates for manufacturing plastic foaming agents, pesticides, and pharmaceuticals. rsc.orgnih.govresearchgate.net

N-Ethyl-N-formylhydrazine (EFH) is an organic derivative where one of the nitrogen atoms of the hydrazine backbone is substituted with both an ethyl group and a formyl group. nih.gov This substitution pattern places it within the sub-class of N,N-disubstituted hydrazines. Its chemical identity is defined by these functional groups, which influence its reactivity and physical properties. The presence of the formyl group makes it a formylhydrazine (B46547) derivative. These types of compounds are often used as precursors or intermediates in the synthesis of more complex molecules, such as heterocyclic compounds. researchgate.netfishersci.fi

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
IUPAC Name N-amino-N-ethylformamide
CAS Number 74920-78-8
Synonyms 1-Ethyl-1-formylhydrazine, Formic acid, 1-ethylhydrazide

Data sourced from PubChem. nih.gov

Historical Perspectives on Formylhydrazine Derivatives Studies

The study of formylhydrazine derivatives has been significantly driven by toxicological interest, particularly following the discovery of carcinogenic hydrazines in nature. oup.com A key compound in this context is N-methyl-N-formylhydrazine (MFH), a substance found in the edible false morel mushroom, Gyromitra esculenta. oup.comnih.gov The established carcinogenicity of MFH prompted further investigation into its structural analogues to understand the relationship between chemical structure and biological activity. oup.com

Research into this compound emerged directly from these structure-activity relationship inquiries. oup.comnih.gov Scientists synthesized EFH as a structural homologue of MFH to investigate how changing the alkyl group from a methyl to an ethyl group would affect its carcinogenic properties. oup.com These studies, primarily conducted in the late 1970s and early 1980s, involved administering EFH to laboratory animals, such as Swiss mice, to observe its long-term effects. oup.comnih.gov

A pivotal study demonstrated that continuous administration of EFH in the drinking water of mice induced tumors in several organs, including the lungs, blood vessels, liver, and preputial glands. oup.comnih.gov The research highlighted that while EFH induced tumors in similar sites to MFH (lungs, blood vessels, liver), there were notable differences. For instance, EFH caused preputial gland tumors which were not observed with MFH, whereas MFH induced bile duct tumors not seen with EFH. oup.com This suggested that the length of the N-alkyl chain plays a role in the target organ specificity of these carcinogens. pageplace.de

This line of inquiry was extended to other homologues, such as N-n-propyl-N-formylhydrazine and N-n-butyl-N-formylhydrazine, to further elucidate the influence of alkyl chain length on carcinogenic activity. pageplace.deresearchgate.net The findings from these comparative studies have been crucial in building a more comprehensive understanding of the toxicology of N-alkyl-N-formylhydrazines. pageplace.de

Summary of Tumorigenesis Research in Swiss Mice

Compound Administration Key Tumor Sites and Incidence Reference
This compound (EFH) 0.02% in drinking water Lungs (78-98%), Blood Vessels (64-94%), Liver (26% in males), Preputial Glands (10% in males) oup.comnih.gov
N-methyl-N-formylhydrazine (MFH) 0.0078% in drinking water (in hamsters) Liver (43%), Malignant Histiocytomas (34%), Gall Bladder and Bile Ducts (11% and 8% respectively) nih.gov

| N-n-butyl-N-formylhydrazine (BFH) | 0.04% in drinking water | Lungs (87%), Preputial Glands (66%), Clitoral Glands (10%) | researchgate.net |

Properties

CAS No.

74920-78-8

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-amino-N-ethylformamide

InChI

InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3

InChI Key

NMLIDGSGENKDLB-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)N

Origin of Product

United States

Synthetic Methodologies and Preparation

Direct Formylation Approaches for Hydrazine (B178648) Derivatives

Direct formylation involves the introduction of a formyl group (CHO) onto a pre-existing ethylhydrazine (B1196685) molecule. This can be achieved using various formylating agents.

A common and straightforward method for the synthesis of formylhydrazines is the reaction of a hydrazine derivative with formic acid or its esters, such as ethyl formate (B1220265). sciencemadness.orgguidechem.com The reaction between hydrazine hydrate (B1144303) and formic acid is an acid-catalyzed condensation that yields formylhydrazine (B46547) and water. For the synthesis of N-Ethyl-N-formylhydrazine, ethylhydrazine would be the starting material. The reaction with ethyl formate is also a viable route. For instance, the preparation of formylhydrazine from hydrazine hydrate and ethyl formate is well-documented and often serves as a precursor for more complex derivatives. sciencemadness.orgorgsyn.org This reaction is typically carried out in an alcohol solvent, like ethanol (B145695), and may require refluxing for an extended period to achieve a good yield. guidechem.comorgsyn.org One procedure involves diluting hydrazine hydrate with rectified spirit and slowly adding ethyl formate, resulting in a mildly exothermic reaction. sciencemadness.org Another variation involves heating the reaction mixture to reflux for 18 hours. guidechem.com

A study on the synthesis of N-methyl-N-formylhydrazine, a close analog, involved the reaction of methylhydrazine with ethyl formate in ethanol under reflux for six hours, achieving a 75% yield. chemicalbook.com A similar approach could be adapted for the ethyl derivative.

ReactantsReagents/SolventsConditionsProductYield
EthylhydrazineFormic AcidAcid-catalyzed condensationThis compoundNot specified
EthylhydrazineEthyl FormateEthanol, RefluxThis compoundNot specified
MethylhydrazineEthyl FormateEthanol, Reflux (6h)N-Methyl-N-formylhydrazine75% chemicalbook.com

Formamide (B127407) can serve as a formylating agent, particularly in the presence of a catalyst. google.com The reaction of N-bases with formamide to produce N-formyl compounds is a known process. google.com This method can be applied to hydrazine derivatives. For example, heating formamide with hydrazine hydrate can produce formylhydrazine, although this may require high temperatures (160–180°C) and can lead to the formation of by-products like N,N'-diformylhydrazine. google.com The use of a boric acid catalyst has been shown to significantly increase the rate of formylation with formamide, allowing the reaction to proceed at more moderate temperatures. google.com This catalytic process is applicable to a range of N-bases, including substituted hydrazines. google.com

ReactantsReagents/SolventsConditionsProduct
EthylhydrazineFormamideBoric Acid (catalyst)This compound
Hydrazine HydrateFormamide160–180°CFormylhydrazine

Catalysis plays a crucial role in enhancing the efficiency and selectivity of formylation reactions. As mentioned, boric acid can catalyze the formylation of N-bases using formamide. google.com Another catalytic system involves the use of palladium on barium sulfate (B86663) for the preparation of (S)-2-benzyloxy propionaldehyde, which is then reacted with formylhydrazine. google.com While this is not a direct synthesis of this compound, it demonstrates the use of catalysts in reactions involving formylhydrazine precursors. The development of catalytic methods aims to improve reaction rates, lower reaction temperatures, and increase yields, making the synthesis more efficient and environmentally friendly. google.com

Alkylation and Acylation Strategies for Hydrazine Functionalization

An alternative synthetic route involves the initial formylation of hydrazine to produce formylhydrazine, followed by the alkylation of the formylhydrazine with an ethylating agent. Conversely, one could start with ethylhydrazine and then perform a formylation. The stepwise functionalization of hydrazine requires careful control to achieve the desired product. For instance, the synthesis of N-n-butyl-N-formylhydrazine can involve the alkylation of hydrazine with n-butyl bromide followed by formylation. To avoid di-alkylation, an excess of hydrazine is often used at low temperatures.

Similarly, N-alkylation of aryl hydrazines can be achieved through a two-step sequence involving terminal formylation, followed by methylation and deprotection. acs.org This strategy could be adapted for the synthesis of this compound by using an ethylating agent instead of a methylating agent. The reaction of α,β-unsaturated ketones with hydrazines to form pyrazolines is another area where the reactivity of hydrazines is utilized, and such principles could be applied to more complex synthetic schemes involving this compound. clockss.org

Starting MaterialReagent 1Reagent 2IntermediateFinal Product
HydrazineFormylating AgentEthylating AgentFormylhydrazineThis compound
HydrazineEthylating AgentFormylating AgentEthylhydrazineThis compound

Control of By-product Formation in Multi-functionalization Reactions

A significant challenge in the synthesis of asymmetrically substituted hydrazines like this compound is the formation of undesired by-products. During the dual functionalization of hydrazine, symmetrical by-products such as N,N'-diformylhydrazine and N,N'-diethylhydrazine can be formed.

To control the formation of these by-products, several strategies can be employed:

Stoichiometric Control: Careful control of the molar ratios of the reactants is crucial. For example, when alkylating hydrazine, using a large excess of hydrazine can suppress the formation of di-alkylated products.

Reaction Conditions: Temperature and solvent choice can significantly influence the reaction outcome. Low temperatures are often used to increase selectivity.

Protecting Groups: In some cases, protecting one of the nitrogen atoms of the hydrazine can allow for selective functionalization of the other nitrogen, followed by deprotection.

Stepwise Synthesis: A stepwise approach, where the hydrazine is first formylated and then alkylated (or vice versa), often provides better control over the final product distribution compared to a one-pot reaction with both reagents present.

Chemical Reactivity and Transformation Pathways

Oxidative Reactions and Reactive Intermediate Generation

The oxidation of N-alkyl-N-formylhydrazines, including the ethyl analogue, is a critical area of study as it leads to the formation of highly reactive intermediates. These intermediates are believed to be central to the compound's biological activity.

Oxidative processes involving N-Ethyl-N-formylhydrazine can lead to the formation of diazenium (B1233697) ions and diazene (B1210634) derivatives. excli.de Research on the related compound, N-methyl-N-formylhydrazine (MFH), has shown that one-electron oxidation processes are responsible for the generation of these intermediates. nih.gov This oxidation can be mediated by biological systems, such as rat liver microsomes, or through chemical oxidation. nih.gov The formation of acetaldehyde (B116499) from the oxidation of N-methyl-N-formylhydrazine suggests the initial formation of a diazenium ion (I) or a diazene (II). excli.denih.gov It is proposed that similar pathways are involved in the oxidation of this compound.

Following the formation of diazenium ions or diazene derivatives, fragmentation can occur, leading to the generation of radical species. excli.de In studies with N-methyl-N-formylhydrazine, the fragmentation of these intermediates has been shown to produce formyl and methyl radicals. excli.denih.gov The production of these radicals is a key step in the proposed mechanism of action for the carcinogenicity of related hydrazine (B178648) compounds. nih.gov Spin-trapping experiments have been utilized to detect these transient radical species. It is inferred that the oxidation of this compound would similarly lead to the formation of ethyl and formyl radicals. The metabolism of hydrazine derivatives by neutrophils has also been shown to generate carbon-centered radicals. nih.gov

Reductive Transformations

While the focus of much research has been on oxidative pathways, reductive transformations of hydrazine derivatives are also chemically significant. Hydrazides can be reduced to hydrazines. nih.gov For instance, formylhydrazine (B46547) can be reduced to hydrazine using reducing agents like lithium aluminum hydride. Carbonic acid hydrazides can also be converted to hydrazines through borane (B79455) reduction protocols. google.com Although specific studies on the reductive transformations of this compound are not prevalent in the provided results, the general reactivity of the hydrazide functional group suggests that it could undergo reduction under appropriate conditions.

Hydrolytic Stability and Reaction Kinetics

The stability of this compound in aqueous environments is influenced by pH, and its hydrolysis can be catalyzed by acids.

The rate of hydrolysis of N-alkyl-N-formylhydrazines is dependent on the pH of the solution. For the related compound gyromitrin (B31913), which hydrolyzes to N-methyl-N-formylhydrazine (MFH), the degree of hydrolysis is dependent on the pH in the stomach. excli.de Studies on MFH have shown that it hydrolyzes at a much slower rate than its precursor, gyromitrin, under physiological conditions. nih.gov At 37°C, the hydrolysis of gyromitrin to N-methylhydrazine has a half-life of 122 minutes at pH 2, while at pH 3, only 9% is converted after 72 hours. nih.gov The hydrolytic stability of hydrazine derivatives can be influenced by the nature of the substituents; for example, bulkier substituents may lead to delayed hydrolysis. The consumption of mushrooms containing gyromitrin leads to its hydrolysis into MFH and subsequently into the more toxic monomethylhydrazine, particularly in the acidic environment of the stomach. uzh.chresearchgate.net

The hydrolysis of amides and related compounds like hydrazides in acidic conditions typically proceeds through specific mechanisms. The acid-catalyzed hydrolysis of esters, for example, involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgchemguide.co.uk This is often referred to as an A-AC-2 type mechanism. While the specific mechanism for this compound is not detailed, it is expected to follow a similar pathway. The initial step involves the protonation of the formyl group's oxygen atom by a hydronium ion, the active catalyst in aqueous acid solutions. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. Subsequent proton transfers and bond cleavages lead to the final hydrolysis products.

Nucleophilic and Electrophilic Reaction Potentials

This compound possesses a molecular structure with distinct regions of high and low electron density, which confers upon it both nucleophilic and electrophilic characteristics. The reactivity of the molecule is largely dictated by the interplay between the nucleophilic nitrogen atoms of the hydrazine moiety and the electrophilic carbonyl carbon of the formyl group.

The hydrazine portion of the molecule contains nitrogen atoms with lone pairs of electrons, making them nucleophilic centers. libretexts.org In general, hydrazines are considered nucleophiles, capable of donating an electron pair to form a new covalent bond. libretexts.orgresearchgate.net The nucleophilicity of hydrazines can be influenced by the substituents attached. While methyl groups have been shown to increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. researchgate.net The ethyl group in this compound would similarly influence its nucleophilic character. The molecule can participate in reactions typical of nucleophiles, such as substitution reactions. The parent compound, formylhydrazine, serves as a versatile reagent in organic synthesis, for instance, in the formation of N-formylamines.

Conversely, the formyl group introduces an electrophilic site at the carbonyl carbon. This carbon is bonded to a highly electronegative oxygen atom, resulting in a partial positive charge that makes it susceptible to attack by nucleophiles. The presence of both nucleophilic and electrophilic centers within the same molecule allows for a diverse range of chemical transformations. For example, the formyl group can be a target for reductive amination processes. The dual reactivity is a key feature of hydrazine derivatives in synthetic chemistry.

Complexation Chemistry of this compound and Analogs

While specific metal coordination studies on this compound are not extensively documented in the available literature, the complexation behavior of its parent analog, formylhydrazine (FH), provides significant insight into its potential as a ligand. Formylhydrazine is known to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metal ions. wikipedia.org

Formylhydrazine typically functions as a bidentate or tridentate ligand, coordinating to metal centers through the oxygen atom of the formyl group and one of the nitrogen atoms of the hydrazine moiety. researchgate.net This N,O-donor capability allows for the formation of stable chelate rings with metal ions.

Studies have shown that formylhydrazine forms complexes with several divalent and tetravalent metal ions. For instance, it forms tris-chelate complexes with Nickel(II), such as Ni(FH)₃Cl₂·H₂O, where it acts as a tridentate ligand. It also forms complexes with Cobalt(II), Zinc(II), and Cadmium(II), acting as a bidentate ligand. wikipedia.orgresearchgate.net In the complexes with Zinc and Cobalt, [M(fh)₂(H₂O)₂]²⁺, the formylhydrazine ligand is N,O-bidentate, resulting in a centrosymmetric cation with two water molecules completing the coordination sphere. researchgate.net Platinum(IV) has also been shown to form complexes with formylhydrazine, coordinating through both the hydrazine and carbonyl groups.

The geometry of these complexes varies depending on the metal ion and the stoichiometry of the complex. For example, spectral and magnetic data suggest a distorted octahedral geometry for Copper(II) complexes, while a tetrahedral geometry is proposed for Copper(I) complexes. researchgate.net

It is anticipated that this compound would exhibit similar coordination behavior due to the preservation of the N,O-donor system. However, the presence of the ethyl group on one of the nitrogen atoms might introduce steric hindrance, potentially influencing the stability, geometry, and stoichiometry of the resulting metal complexes compared to those of the unsubstituted formylhydrazine.

Metal Complexes of Formylhydrazine (FH)
Metal IonComplex FormulaCoordination ModeGeometryReference
Nickel(II)Ni(FH)₃Cl₂·H₂OTridentateNot specified
Cobalt(II)[Co(FH)₂(H₂O)₂]²⁺N,O-BidentateCentrosymmetric Cation researchgate.net
Zinc(II)[Zn(FH)₂(H₂O)₂]²⁺N,O-BidentateCentrosymmetric Cation researchgate.net
Copper(II)Not specifiedNot specifiedDistorted Octahedral researchgate.net
Copper(I)[Cu₁.₇(L)I₁.₇(EtOH)₁/₂]Not specifiedTetrahedral researchgate.net
Platinum(IV)[Pt(FH·HCl)₂Cl₃(EtOH)]Cl·½EtOHHydrazine and Carbonyl moietiesNot specified

Metabolic and Biochemical Transformations of Formylhydrazine Compounds

Hydrolysis Pathways in Biological Systems

The hydrolysis of formylhydrazine (B46547) compounds is a key step in their metabolic activation. While specific data on the hydrolysis of N-Ethyl-N-formylhydrazine in biological systems is limited, the metabolism of the related compound, N-methyl-N-formylhydrazine (MFH), provides a relevant model. MFH is known to be formed from the hydrolysis of gyromitrin (B31913), a toxin found in some mushrooms. nih.govexcli.de This initial hydrolysis occurs non-enzymatically under acidic conditions, such as those found in the stomach. nih.gov

Following its formation, MFH is more slowly hydrolyzed under physiological conditions to produce N-methylhydrazine and formic acid. nih.gov It is plausible that this compound undergoes a similar, albeit potentially slower, hydrolysis to yield N-ethylhydrazine and formic acid. The rate of this hydrolysis is likely influenced by the physiological pH.

CompoundPrecursorMetabolite
GyromitrinN-Methyl-N-formylhydrazine
N-Methyl-N-formylhydrazineGyromitrinN-Methylhydrazine
This compound (projected)N-Ethylhydrazine

Enzymatic Oxidation Mechanisms

Enzymatic oxidation is a critical phase in the biotransformation of formylhydrazine compounds, leading to the formation of highly reactive intermediates.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including drugs and environmental toxins. nih.govnih.govmdpi.com These enzymes are known to be involved in the oxidative metabolism of hydrazine (B178648) derivatives. nih.gov Specifically, for the related compound N-methyl-N-formylhydrazine (MFH), cytochrome P450 mediates its oxidation. nih.gov It is highly probable that cytochrome P450 enzymes also play a significant role in the metabolism of this compound. The oxidation of hydrazines by CYPs can lead to the formation of toxic intermediates that are capable of binding to cellular macromolecules. nih.gov Various CYP isozymes, including those from families 1, 2, and 3, are responsible for the metabolism of the majority of clinical drugs and are likely candidates for the oxidation of EFH. mdpi.com

Formation of Hydroxylamine (B1172632) and Nitrosamide Intermediates

The enzymatic oxidation of N-methyl-N-formylhydrazine (MFH) by cytochrome P450 is understood to proceed through the formation of a hydroxylamine derivative, which is then further oxidized to a nitrosamide. nih.gov This nitrosamide intermediate is considered a key factor in the known hepatocarcinogenicity of MFH. nih.gov Given the structural similarity, it is proposed that this compound follows a parallel metabolic pathway, being oxidized to its corresponding hydroxylamine and subsequently to a reactive nitrosamide intermediate.

Biotransformation to Alkylating and Other Reactive Species

The metabolic activation of formylhydrazines culminates in the generation of highly reactive species capable of interacting with and damaging cellular components.

Alkylation Mechanisms of Biomolecules (e.g., DNA Bases)

The biotransformation of hydrazine derivatives is a critical factor in their toxicity and carcinogenicity. nih.gov The metabolism of these compounds leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including DNA. nih.gov For instance, the metabolism of methylhydrazine, a metabolite of MFH, is known to produce methyl radicals and methyldiazonium ions, which can methylate DNA bases such as guanine. uzh.ch This alkylation of DNA is a well-established mechanism of genotoxicity and can lead to mutations and the initiation of cancer. acs.org It is therefore hypothesized that the metabolism of this compound generates ethylating species that can similarly alkylate DNA, contributing to its observed tumorigenicity in animal models. pageplace.de

Generation of Reactive Aldehydes (Formaldehyde, Acetaldehyde)

Studies on the chemical and microsomal oxidation of N-methyl-N-formylhydrazine (MFH) have demonstrated the production of both formaldehyde (B43269) and acetaldehyde (B116499) as metabolites. excli.deca.govnih.gov The formation of acetaldehyde from MFH is suggested to involve the oxidation of MFH to a diazenium (B1233697) ion or a diazene (B1210634), followed by the fragmentation of this intermediate into formyl and methyl radicals. excli.denih.gov These radical intermediates are considered important in the carcinogenic process. ca.govnih.gov By analogy, the metabolism of this compound is expected to generate formaldehyde and, more significantly, acetaldehyde through the formation and breakdown of corresponding ethyl radical intermediates.

Precursor CompoundReactive IntermediatesResulting Aldehydes
N-Methyl-N-formylhydrazineDiazenium ion, Diazene, Formyl radical, Methyl radicalFormaldehyde, Acetaldehyde
This compound (projected)Diazenium ion, Diazene, Formyl radical, Ethyl radicalFormaldehyde, Acetaldehyde

Biochemical Interactions with Endogenous Enzymes (e.g., Diamine Oxidase Inhibition)

The biochemical behavior of N-alkyl-N-formylhydrazines, including this compound, is significantly characterized by their interaction with endogenous enzyme systems. These interactions are crucial for understanding their metabolic activation and subsequent biological effects. Research in this area has often focused on structure-activity relationships, comparing compounds with varying alkyl chain lengths to elucidate mechanisms of action.

Studies on the N-alkyl-N-formylhydrazine series of compounds are part of a broader inquiry into their structure-activity relationships, aiming to understand their mechanisms of action. researchgate.net The metabolic processing of these compounds is a key aspect of their biological activity. It is suggested that formylhydrazines are likely metabolized by cytochrome P450 enzymes, which generate reactive intermediates. For instance, the chemical and microsome-mediated oxidation of N-Methyl-N-formylhydrazine (MFH), a close analog of this compound, yields formaldehyde and acetaldehyde. nih.gov This process is believed to involve the oxidation of the hydrazine to a diazenium ion or diazene, which then fragments to form formyl and methyl radicals. nih.gov These radical intermediates are considered important for the compound's carcinogenic properties. nih.gov

A significant biochemical interaction identified for this class of compounds is the inhibition of diamine oxidase (DAO), a key enzyme in the metabolism of histamine (B1213489) and other biogenic amines. nih.govwikipedia.org The inhibition of DAO can disrupt histamine metabolism and is considered a factor in the toxic and mutagenic effects of these substances. nih.gov

Diamine Oxidase Inhibition by Formylhydrazine Compounds

Detailed research has been conducted on N-Methyl-N-formylhydrazine (MFH), which demonstrates the potential of this chemical family to interact with DAO. MFH acts as a non-competitive inhibitor of human intestinal diamine oxidase. nih.gov While specific inhibitory data for this compound is not detailed in the available literature, the findings for MFH provide critical insight into the group's potential biochemical interactions.

Inhibition of Human Intestinal Diamine Oxidase by N-Methyl-N-formylhydrazine (MFH)
CompoundInhibition TypeInhibitory Concentration (ID50)Source
N-Methyl-N-formylhydrazine (MFH)Non-competitive1.6 x 10-5 mol/L nih.gov

The inhibitory concentration for MFH is equivalent to the amount found in less than 5 grams of wet weight of the Gyromitra esculenta mushroom per liter. nih.gov Diamine oxidases from five other sources were found to be inhibited in a similar manner by MFH. nih.gov For context, other known DAO inhibitors like semicarbazide (B1199961) and aminoguanidine (B1677879) are approximately 10-fold and 1000-fold more potent, respectively, than MFH. nih.gov

Structure-Activity Relationship in N-Alkyl-N-formylhydrazines

Research into N-alkyl-N-formylhydrazines has explored how the length of the alkyl group influences biological activity, particularly carcinogenicity. These studies compare N-Methyl-N-formylhydrazine (MFH), this compound (EFH), and N-n-Propyl-N-formylhydrazine (PFH). researchgate.net The variation in alkyl chain length appears to affect the tissue specificity of the compounds. While direct data on the comparative DAO inhibitory activity is scarce, the toxicological profiles suggest that metabolic differences exist.

Comparative Carcinogenicity of N-Alkyl-N-formylhydrazines in Mice
CompoundAlkyl GroupObserved Tumor Sites and IncidenceKey ObservationSource
N-Methyl-N-formylhydrazine (MFH)Methyl (-CH3)Lungs (76%), Blood Vessels (27%), Liver (28%), Gall Bladder (11%)High lung specificity. researchgate.net
This compound (EFH)Ethyl (-C2H5)Lungs (78–98%), Blood Vessels (64–94%), Liver (26%), Preputial Glands (10%)Shows higher vascular toxicity compared to MFH, suggesting broader organotropism.
N-n-Propyl-N-formylhydrazine (PFH)n-Propyl (-C3H7)Lungs, Liver, Gall Bladder, Preputial GlandsPropyl substitution appears to increase hepatobiliary toxicity. researchgate.net

The investigation of these homologous compounds demonstrates that subtle changes in the chemical structure, such as extending the alkyl chain from methyl to ethyl, can alter the toxicological profile, which is likely linked to their metabolic pathways and biochemical interactions with enzymes like DAO and cytochrome P450. researchgate.net

Structure Activity Relationship Studies: Mechanistic Insights

Influence of Alkyl Chain Length on Chemical Reactivity and Metabolic Activation

The length of the alkyl chain in N-alkyl-N-formylhydrazine derivatives plays a crucial role in determining their metabolic fate and organ specificity. pageplace.de Research comparing methyl, ethyl, propyl, and butyl homologs demonstrates that as the alkyl chain lengthens, there is a discernible shift in the primary target organs for tumorigenesis. pageplace.de

Structural Determinants of Reactive Intermediate Profile Generation

The biological effects of formylhydrazines are not caused by the parent compounds themselves but by highly reactive intermediates generated during their metabolism. nih.govnih.gov The metabolic activation of these hydrazines is a multi-step process. For the related compound N-methyl-N-formylhydrazine, it is understood that after hydrolysis of the formyl group, the resulting alkylhydrazine undergoes oxidation. nih.gov

This oxidative process, mediated by enzymes like cytochrome P-450, is thought to generate several reactive species. nih.govnih.gov Evidence points to the formation of diazenium (B1233697) ions and diazene (B1210634) derivatives through one-electron oxidation. nih.gov These intermediates are unstable and can fragment, leading to the generation of alkyl and formyl radicals. nih.gov It is these radical intermediates and other reactive species that are believed to be crucial for the compound's mechanism of action, as they can interact with and cause damage to cellular components like DNA. nih.gov The structure of the initial N-alkyl-N-formylhydrazine, specifically the nature of the alkyl group, is a key determinant of the profile and reactivity of the intermediates that are formed.

Comparative Analysis of Homologous Formylhydrazine (B46547) Derivatives

Comparative studies of a series of N-alkyl-N-formylhydrazines in animal models have provided valuable data on their structure-activity relationships. pageplace.de By systematically varying the alkyl group from methyl to ethyl, n-propyl, and n-butyl, researchers have been able to correlate chemical structure with specific biological outcomes. pageplace.de

N-Ethyl-N-formylhydrazine (EFH), when administered to Swiss mice, induced a high incidence of tumors in the lungs and blood vessels. nih.gov This contrasts with its methyl analog (MFH), which primarily targets the lungs, and the n-propyl (PFH) and n-butyl (BFH) analogs, which show different patterns of organ specificity, including effects on the liver, gallbladder, and preputial/clitoral glands. researchgate.net These findings highlight how the alkyl chain length directly influences the tissue specificity of these compounds.

A summary of tumor incidence in Swiss mice for different formylhydrazine derivatives is presented below.

Tumor Incidence in Swiss Mice Exposed to Formylhydrazine Derivatives

Compound Alkyl Group Target Tissue Female Incidence (%) Male Incidence (%)
This compound (EFH) Ethyl Lungs 98 nih.govresearchgate.net 78 nih.govresearchgate.net
Blood Vessels 94 nih.govresearchgate.net 64 nih.govresearchgate.net
Liver 0 nih.govresearchgate.net 26 nih.govresearchgate.net
Gall Bladder 2 nih.govresearchgate.net 8 nih.govresearchgate.net
Preputial Glands 0 nih.govresearchgate.net 10 nih.govresearchgate.net
N-Methyl-N-formylhydrazine (MFH) Methyl Lungs 94 100
N-n-Propyl-N-formylhydrazine (PFH) n-Propyl Lungs 91 Not Reported
Liver 8 Not Reported
Gall Bladder 6 Not Reported
N-n-Butyl-N-formylhydrazine (BFH) n-Butyl Lungs 87 researchgate.net 87 researchgate.net
Preputial/Clitoral Glands 10 researchgate.net 66 researchgate.net

This comparative data underscores the principle that subtle changes in molecular structure, such as extending the alkyl chain by a single methylene (B1212753) group, can lead to significant shifts in biological activity and target organ preference.

Discrepancies Across Experimental Models: Methodological Considerations for Mechanistic Understanding

When evaluating the biological activity of chemical compounds, it is not uncommon to observe discrepancies in results across different experimental models. These variations can stem from a range of factors, including the species, strain, and sex of the test animals, as well as the experimental conditions. In the study of N-alkyl-N-formylhydrazines, differences in metabolic pathways between species, such as mice and hamsters, can lead to different outcomes.

For example, N-methyl-N-formylhydrazine has been shown to be carcinogenic in both Swiss mice and Syrian golden hamsters, but the specific tumor types and incidences can differ, highlighting interspecies variations in metabolism and susceptibility. ca.gov Understanding these discrepancies is crucial for a comprehensive mechanistic understanding. Methodological approaches to reconcile these differences include interspecies pharmacokinetic modeling, which compares metabolic rates using labeled compounds, and detailed dose-response analyses to identify potential thresholds or non-linear effects. Such considerations are essential for extrapolating findings from animal models and for building a more complete picture of a compound's mechanism of action.

Advanced Analytical and Spectroscopic Studies

Methods for Quantification in Chemical Matrices

Accurate quantification of N-Ethyl-N-formylhydrazine in various matrices is crucial for understanding its behavior and potential impact. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a primary method for the quantification of this compound and its analogs. This technique offers a balance of sensitivity, selectivity, and reproducibility.

Methodology:

Column: Reversed-phase columns, such as C18, are typically employed for the separation. researchgate.net

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer, such as 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net The gradient elution program is optimized to achieve good resolution from other components in the sample matrix. researchgate.net

Detection: UV detection is generally set at a wavelength between 210 and 230 nm to maximize the sensitivity for hydrazine (B178648) derivatives. For specific applications involving related compounds, detection at 254 nm has also been reported.

Key Findings: The use of a C18 column with a mobile phase of acetonitrile and buffer allows for the effective separation of this compound from its impurities and degradation products. researchgate.net The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Typical HPLC-UV Parameters for Hydrazine Derivative Analysis

Parameter Condition
Column ACE 3 C18 PFP (150 mm×4.6 mm, 3 µm) researchgate.net
Mobile Phase A 0.01M Ammonium acetate buffer (pH 4.9) researchgate.net
Mobile Phase B Acetonitrile:Isopropyl alcohol:Buffer (60:20:20 v/v/v) researchgate.net
Flow Rate 1.0 ml/min researchgate.net
Detection Wavelength 330 nm (for specific phenyl hydrazine isomers) researchgate.net
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization.

Methodology:

Derivatization: Due to the polarity of hydrazines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include pentafluorobenzoyl chloride (PFBC) or silylating agents. researchgate.net For the analysis of trace levels of hydrazine in drug substances, in situ derivatization with acetone (B3395972) or deuterated acetone to form the corresponding azine has been successfully employed, followed by headspace GC-MS analysis. nih.gov

Separation: A capillary GC column is used to separate the derivatized analyte from other components.

Detection: The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. researchgate.net

Key Findings: GC-MS methods have been developed for the determination of related hydrazines, such as methylhydrazine, by derivatization with PFBC, achieving low detection limits. researchgate.net Headspace GC-MS offers excellent sensitivity for trace hydrazine analysis in active pharmaceutical ingredients (APIs), with limits of quantitation (LOQ) as low as 0.1 ppm. nih.gov

Table 2: GC-MS Parameters for Hydrazine Analysis

Parameter Condition
Derivatization Reagent Acetone or Acetone-d6 nih.gov
Analysis Mode Headspace GC-MS nih.gov
Quantitation Limit As low as 0.1 ppm in API nih.gov
Linear Range 0.1 to 10 ppm nih.gov
Spike Recovery 79% to 117% at 1 ppm nih.gov

Colorimetric Assays

Colorimetric assays offer a simpler and more accessible method for the quantification of hydrazines, although they may be less specific than chromatographic techniques.

Methodology: A common colorimetric method involves the reaction of hydrazines with phosphomolybdic acid (PMA) to form a colored complex. The intensity of the resulting color, which can be measured using a spectrophotometer, is proportional to the concentration of the hydrazine. For formyl groups, a method based on the formation of a purple color by N-formyl-N'-2,4-dinitrophenyl-hydrazine in the presence of piperidine (B6355638) and acetone has been described. nih.gov

Key Findings: The phosphomolybdic acid method allows for the measurement of hydrazines by detecting the formation of a blue complex at approximately 650 nm. The dinitrophenylhydrazine-based method for formyl groups is reported to be accurate within 100±4% of the theoretical value. nih.gov

Impurity Profiling and Degradation Product Analysis

The identification and quantification of impurities and degradation products are critical for ensuring the quality and stability of chemical substances. For this compound, this involves the use of powerful analytical techniques to separate and identify structurally related compounds.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for impurity profiling. It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for detecting oxidation byproducts, such as nitroso derivatives.

Forced Degradation Studies: To identify potential degradation products, samples of this compound are subjected to stress conditions such as heat, light, humidity, and different pH levels. The resulting degradation products are then analyzed by LC-MS.

Key Findings: Common impurities in hydrazine derivatives can include products of over-formylation or oxidation. For instance, nitroso derivatives are known oxidation products that can form under aerobic conditions. In some pharmaceutical contexts, formylhydrazine (B46547) itself has been identified as a potential genotoxic impurity. europa.eu

Spectroscopic Characterization (NMR, IR)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In related formylhydrazine compounds, the formyl proton (CHO) typically appears as a singlet in the downfield region of the spectrum, around δ 8.1 ppm. The protons of the ethyl group in this compound would be expected to show characteristic signals: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group.

¹³C NMR: The carbonyl carbon of the formyl group in similar structures resonates at approximately δ 160–165 ppm. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1650-1660 cm⁻¹.

N-H Stretch: The N-H stretching vibration typically appears as a broader band in the region of 3300 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the ethyl group are expected in the 2800-3000 cm⁻¹ region. libretexts.org

Table 3: Characteristic Spectroscopic Data for Formylhydrazine Derivatives

Spectroscopic Technique Functional Group Characteristic Signal
¹H NMR Formyl Proton (CHO) δ ~8.1 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O) δ ~160–165 ppm
IR Spectroscopy Carbonyl Stretch (C=O) ~1650-1660 cm⁻¹
IR Spectroscopy N-H Stretch ~3300 cm⁻¹

Reconciliation of Experimental Spectroscopic Data with Computational Predictions

The combination of experimental spectroscopic data with computational predictions provides a powerful approach for structural validation and understanding the electronic properties of molecules.

Methodology:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) of this compound. The B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)) is often employed for such calculations.

Comparison: The calculated spectra are compared with the experimentally obtained spectra. This comparison aids in the assignment of spectral peaks and can provide insights into the conformational preferences and electronic structure of the molecule.

Key Findings: For hydrazine derivatives, computational modeling can help to understand the electron distribution and reactivity. The formyl group, being electron-withdrawing, influences the electronic properties of the hydrazine backbone. However, discrepancies between experimental and computational data can arise due to factors such as solvent effects and conformational flexibility, which are not always perfectly modeled in simulations. For instance, calculated IR and NMR spectra that align well with experimental data can aid in peak assignment and structural validation.

Consideration of Solvent Effects and Conformational Flexibility

The chemical behavior and spectroscopic properties of this compound are profoundly influenced by its conformational flexibility and the surrounding solvent environment. Like other N-acylhydrazines and formamides, this molecule is not a single, rigid structure but rather exists as an equilibrium of multiple rotational isomers, or conformers. researchgate.netnih.gov The primary sources of this isomerism are the restricted rotation around the N-C (amide) bond and, to a lesser extent, the N-N bond. mdpi.comnih.gov

The rotation around the amide bond is slow on the NMR timescale at room temperature, leading to the co-existence of two distinct rotamers: the E (trans) and Z (cis) forms. nih.gov The relative stability and, therefore, the population of these rotamers can be significantly altered by the solvent. researchgate.net Solvents can interact with the molecule through hydrogen bonding and dipole-dipole interactions, stabilizing one conformer over another. nih.gov For instance, polar solvents may preferentially stabilize the rotamer with the larger dipole moment, while non-polar solvents might favor conformations that allow for intramolecular hydrogen bonding. nih.gov Quantum chemical calculations are often employed to predict the geometries and relative energies of these conformers, with theoretical models suggesting that for simple formylhydrazides, a syn-periplanar arrangement of the heavy atoms is generally more stable. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for investigating this conformational isomerism. mdpi.com The presence of multiple rotamers in solution is typically evidenced by the duplication of signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov Each conformer gives rise to its own set of distinct peaks, with the integration of these signals reflecting the relative population of each isomer.

Detailed research findings on analogous N-formyl compounds demonstrate these effects clearly. For many N-formyl derivatives, signals for the formyl proton (-CHO) and protons on adjacent carbons appear as separate peaks for the Z and E isomers. nih.govmdpi.com The chemical shifts and coupling constants are unique to each conformation. For example, studies on N-formyl-o-toluidine show that the major isomer in DMSO-d₆ is the cis form. mdpi.com Similarly, the investigation of other N-acylhydrazones confirms that the appearance of dual signals in their NMR spectra is due to the presence of rotational isomers. mdpi.com

Computational studies, often using Density Functional Theory (DFT), complement experimental data by modeling the impact of solvents and calculating the energy barriers for interconversion between rotamers. researchgate.netresearchgate.net These theoretical approaches help in assigning the observed NMR signals to specific molecular conformations. nih.gov Challenges in reconciling experimental and computational data can arise if solvent effects are not adequately modeled or if the full conformational flexibility, including rotation around the N-N bond, is not considered.

The following table provides a representative example of how the ¹H NMR signals for this compound might appear, illustrating the distinct chemical shifts for the Z and E rotamers based on data from analogous structures.

Proton Assignment Rotamer Exemplary Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
Formyl (CHO)Z (cis)~8.2Singlet
Formyl (CHO)E (trans)~8.0Singlet
Methylene (-CH₂-)Z (cis)~3.4Quartet
Methylene (-CH₂-)E (trans)~3.3Quartet
Methyl (-CH₃)Z (cis)~1.2Triplet
Methyl (-CH₃)E (trans)~1.1Triplet
Amine (-NH₂)BothBroadSinglet

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the molecular structure and energetics of N-Ethyl-N-formylhydrazine. The B3LYP/6-31G(d,p) level of theory, for instance, has been used to analyze related hydrazine (B178648) derivatives. Such calculations reveal that the formyl group acts as an electron-withdrawing moiety. This polarizes the hydrazine backbone and enhances the nucleophilic reactivity at the terminal nitrogen atom.

Computational studies on similar molecules, like formylhydrazine (B46547), have been performed using various levels of theory, including ab initio and DFT methods, to investigate their structural and conformational properties. uio.no These studies often explore different conformers and their relative stabilities. For example, in a related study on ethylhydrazine (B1196685) reacting with unsaturated ketones, calculations involving water molecules as catalysts showed variations in activation barriers and thermodynamic favorability for different reaction pathways. researchgate.net

The energetics of different conformers are crucial for understanding the molecule's behavior. For instance, in studies of similar small organic molecules, energy differences between conformers have been determined through relative intensity measurements in microwave spectroscopy and corroborated by high-level quantum chemical calculations such as CCSD/cc-pVTZ and MP2/cc-pVTZ. uio.no

Table 1: Computed Properties of this compound This table presents theoretical data computed for this compound.

Property Value Method/Source
Molecular Weight 88.11 g/mol Computed by PubChem 2.2
XLogP3-AA -0.6 Computed by XLogP3 3.0
Hydrogen Bond Donor Count 1 Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2 Computed by Cactvs 3.4.8.18
Rotatable Bond Count 2 Computed by Cactvs 3.4.8.18
Exact Mass 88.063662883 Da Computed by PubChem 2.2
Monoisotopic Mass 88.063662883 Da Computed by PubChem 2.2
Topological Polar Surface Area 46.3 Ų Computed by Cactvs 3.4.8.18
Heavy Atom Count 6 Computed by PubChem
Formal Charge 0 Computed by PubChem
Complexity 46.1 Computed by Cactvs 3.4.8.18

> Source: PubChem CID 53145 nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a key tool for elucidating the complex reaction mechanisms involving this compound. By mapping out potential energy surfaces, researchers can identify the most plausible reaction pathways. rsc.org

A critical aspect of mechanistic studies is the characterization of transition states. rsc.org For reactions involving hydrazine derivatives, transition state analysis helps in determining the energy barriers for various transformations, such as formyl transfer or alkylation reactions. This information is invaluable for optimizing synthetic strategies. In a study on the reaction of ethylhydrazine with unsaturated ketones, the transition states for the nucleophilic addition were located, and the activation barriers were calculated. researchgate.net These calculations can reveal, for example, that the presence of explicit water molecules can lower the activation energy barrier for certain reaction steps. researchgate.net

Solvents can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for these effects either implicitly, using continuum models like IEFPCM, or explicitly, by including individual solvent molecules in the calculation. researchgate.netd-nb.info For instance, studies on the solvolysis of related compounds have shown that the reaction can proceed through different channels (e.g., unimolecular SN1 or bimolecular addition-elimination) depending on the nucleophilicity of the solvent. mdpi.com Computational analysis helps to quantify the stabilization of transition states by the solvent, which can alter the preferred reaction pathway. numberanalytics.commdpi.com For example, in a study of hydrazine formylation, the inclusion of DMSO as a solvent in the calculations was crucial for understanding the reaction's thermodynamics and kinetics. researchgate.net

Kinetic and Isotopic Labeling Studies for Mechanistic Investigations

Kinetic and isotopic labeling studies provide experimental data that can be used to validate and refine computational models of reaction mechanisms. numberanalytics.comnih.gov The kinetic isotope effect (KIE), for instance, can be measured by substituting an atom with one of its heavier isotopes and observing the change in reaction rate. nih.gov

For hydrazine derivatives, substituting ¹⁵N into the hydrazine backbone allows for the tracking of N-N bond cleavage rates via mass spectrometry. Similarly, using a ¹³C-labeled formyl group can help monitor formyl transfer pathways in nucleophilic acyl substitution reactions. Competition experiments, where the reactivity of this compound is compared with that of other substituted hydrazines, can help to disentangle steric and electronic effects on the reaction mechanism.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict spectroscopic properties, such as NMR and IR spectra, from first principles. researchgate.net These predicted spectra can be compared with experimental data to aid in the structural confirmation and assignment of spectral peaks. For example, in the ¹H NMR spectrum of a similar compound, the formyl proton is expected to appear at a specific chemical shift, which can be corroborated by theoretical calculations. Similarly, the vibrational frequencies for the C=O and N-H stretching modes in the IR spectrum can be predicted.

However, discrepancies can arise between calculated and experimental spectra. These can often be attributed to factors such as solvent effects, which are not always perfectly modeled in simulations, and conformational flexibility, which can lead to dynamic effects in NMR spectroscopy. The choice of the functional and basis set in DFT calculations also plays a significant role in the accuracy of the predicted spectroscopic data. For instance, hybrid functionals like B3LYP are often found to be more accurate for predicting carbonyl vibrational frequencies than pure DFT functionals.

Role in Organic Synthesis As a Reagent or Intermediate

Formylation Reactions in Synthetic Chemistry

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry, particularly for the protection of amines or as a precursor for more complex functionalities.

The transfer of a formyl group from a donor molecule to an amine nitrogen (N-formylation) is a critical step in the synthesis of pharmaceuticals and other fine chemicals. N-Formyl compounds are valuable intermediates, serving as amine protecting groups, precursors to isocyanides, and as Lewis base catalysts. academie-sciences.fr A variety of reagents, including formic acid, acetic formic anhydride, and triethyl orthoformate, are commonly employed for this purpose. nih.gov

While the related compound formylhydrazine (B46547) has been shown to act as a formylating agent for amines under specific oxidative conditions, the use of N-Ethyl-N-formylhydrazine for this purpose is not widely reported in scientific literature. The established methods for N-formylation typically rely on more readily available or more reactive formylating agents under various catalytic or solvent-free conditions. academie-sciences.frnih.gov

Precursor for Diverse Heterocyclic Compound Synthesis

The structural backbone of this compound, which is that of an acylhydrazide, makes it a potential precursor for the synthesis of several important five-membered heterocyclic rings containing nitrogen and, in some cases, oxygen or sulfur.

The 1,2,4-triazole (B32235) ring is a key structural motif in many medicinally important compounds. wikipedia.orgbohrium.com A classic method for its synthesis is the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide, typically at high temperatures. wikipedia.orgdrugfuture.com

In a theoretical application of this reaction, this compound could serve as the acylhydrazide component. For instance, its reaction with an amide like acetamide (B32628) could potentially lead to the formation of a 1-ethyl-1,2,4-triazole (B97956) derivative after intramolecular cyclization and dehydration. The Pellizzari reaction, however, can sometimes produce a mixture of products if the acyl groups of the hydrazide and amide are different. drugfuture.com Other methods for triazole synthesis include the Einhorn-Brunner reaction, which condenses an imide with an alkyl hydrazine (B178648). wikipedia.orgdrugfuture.com

Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.comjetir.org The most common synthetic route is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comjetir.org

Direct use of an N-acylhydrazide like this compound in the classic Knorr synthesis is not a standard approach. However, related methods for creating N-acyl pyrazoles have been developed. Research has shown that N-acyl pyrazole derivatives can be synthesized starting from aromatic carbohydrazide (B1668358) derivatives and 1,3-diketones. rsc.org This suggests a plausible, though not explicitly documented, pathway where this compound could react with a 1,3-diketone (e.g., acetylacetone) to form an N-ethyl-N-formyl pyrazole derivative.

The acylhydrazide functionality is a well-established precursor for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

1,3,4-Oxadiazole (B1194373) Derivatives The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide groups in drug design. rsc.org A primary method for their synthesis involves the cyclodehydration of 1,2-diacylhydrazines. mdpi.com A more direct route starts with a mono-acylhydrazide, such as this compound. This precursor can be reacted with a second acylating agent, like a carboxylic acid or acid chloride, in the presence of a dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. openmedicinalchemistryjournal.comnih.gov Another established method is the reaction of acylhydrazides with orthoesters. researchgate.net These general and reliable methods highlight the potential of this compound as a key intermediate for accessing N-ethyl substituted oxadiazoles.

1,3,4-Thiadiazole (B1197879) Derivatives Similarly, this compound is a potential precursor for 1,3,4-thiadiazole derivatives. A widely used and efficient method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution (e.g., ethanolic potassium hydroxide). mdpi.comnih.gov The reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon acidification, cyclizes to form the thiadiazole ring. mdpi.comstackexchange.com This reaction provides a direct pathway to convert this compound into a corresponding 1,3,4-thiadiazole derivative.

Derivatization for Specialized Chemical Applications

A significant documented application of this compound is its synthesis for use in toxicological research, specifically in structure-activity relationship (SAR) studies. Researchers have synthesized a homologous series of N-alkyl-N-formylhydrazines, including the methyl, ethyl, propyl, and butyl derivatives, to investigate how the length of the alkyl chain influences carcinogenic activity in animal models. pageplace.deresearchgate.net

These studies found that this compound induces tumors at multiple sites in mice, including the lungs, blood vessels, liver, and preputial gland. ca.gov The variation in tumor incidence and target organ specificity across the homologous series provides valuable data for understanding the mechanisms of chemical carcinogenesis. pageplace.de This work demonstrates a specialized application where the compound is not used as a reagent to build other molecules, but is itself the subject of synthesis and derivatization for biological investigation.

Table 1: Comparative Carcinogenicity of N-Alkyl-N-formylhydrazine Homologs in Mice

CompoundAlkyl GroupPrimary Tumor Sites ObservedReference
N-Methyl-N-formylhydrazine (MFH)Methyl (-CH₃)Lungs, Liver, Blood Vessels, Gall Bladder researchgate.netnih.gov
This compound (EFH)Ethyl (-C₂H₅)Lungs, Blood Vessels, Liver, Preputial Gland ca.gov
N-n-Propyl-N-formylhydrazine (PFH)n-Propyl (-C₃H₇)Lungs, Preputial Glands, Liver, Gallbladder researchgate.net
N-n-Butyl-N-formylhydrazine (BFH)n-Butyl (-C₄H₉)Lungs, Preputial Glands, Clitoral Glands researchgate.net

Q & A

Q. What are the established laboratory-scale synthesis methods for N-Ethyl-N-formylhydrazine (EFH), and how can purity be optimized?

EFH is synthesized via formylation of N-ethylhydrazine using formylating agents such as formic acid or its derivatives under controlled conditions. A common approach involves refluxing ethylhydrazine with formic acid in an inert solvent (e.g., dimethylformamide), followed by neutralization and purification via vacuum distillation or recrystallization . Purity optimization requires rigorous exclusion of moisture, use of anhydrous reagents, and characterization by NMR and HPLC to confirm absence of by-products like unreacted hydrazine or decomposition products.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing EFH and its derivatives?

  • FT-IR : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms molecular structure; the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm), while the formyl proton resonates at ~8.1 ppm .
  • HPLC/GC-MS : Ensures purity and quantifies trace impurities. Mobile phases like acetonitrile/water (70:30) with C18 columns are effective .

Q. What safety protocols are critical when handling EFH in laboratory settings?

EFH is a suspected carcinogen and requires:

  • Containment : Use fume hoods and sealed reaction systems to prevent inhalation or skin contact.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralization with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate EFH’s carcinogenic potential, and what are critical endpoints?

  • Experimental Design : Administer EFH orally (e.g., 0.02% in drinking water) to rodent models (e.g., Swiss mice) from 6 weeks of age until natural death. Include control groups receiving untreated water .
  • Endpoints : Monitor tumor incidence in lungs (adenomas/adenocarcinomas), blood vessels (angiomas/angiosarcomas), and liver (hepatomas). Histopathological analysis is mandatory .
  • Data Interpretation : Compare tumor latency and multiplicity between treated and control groups. Use Kaplan-Meier survival curves and log-rank tests for statistical significance.

Q. How do structural modifications to EFH alter its toxicological profile, and what computational tools can predict these effects?

  • Structure-Activity Relationship (SAR) : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to reduce metabolic activation. Introducing electron-withdrawing groups (e.g., -NO₂) may decrease reactivity .
  • Computational Tools : DFT/B3LYP calculations (6-31G(d) basis set) model electronic properties and reactivity indices. Molecular docking predicts interactions with enzymes like cytochrome P450, which may metabolize EFH into carcinogenic intermediates .

Q. What methodologies resolve contradictions in EFH toxicity data across different experimental models?

  • Model Selection : Address species-specific metabolic differences (e.g., murine vs. human liver microsomes) using in vitro assays like Ames tests or micronucleus assays .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile discrepancies between acute high-dose and chronic low-dose studies.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify consistent trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.